molecular formula C19H21NO5S2 B306382 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate

Cat. No. B306382
M. Wt: 407.5 g/mol
InChI Key: FCHQPSOYILCPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as E404 or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium transport and has been shown to have various biochemical and physiological effects.

Mechanism of Action

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate inhibits calcium transport by binding to the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. This pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, where they are stored. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate binds to the pump and prevents it from transporting calcium ions, leading to an accumulation of calcium in the cytosol.
Biochemical and Physiological Effects:
The inhibition of calcium transport by 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has various biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been shown to affect the cytoskeleton and the regulation of intracellular calcium levels. In addition, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been shown to induce apoptosis in certain types of cells.

Advantages and Limitations for Lab Experiments

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for lab experiments. It is a potent inhibitor of calcium transport and has been well-studied in various biological systems. It is also relatively easy to synthesize and purify. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad inhibitory effects on calcium transport.

Future Directions

There are several future directions for research on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One area of interest is the development of more specific inhibitors of calcium transport that can target specific pumps or channels. Another area of interest is the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate's effects on specific biological processes, such as cell migration or differentiation. Additionally, the potential use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate as a therapeutic agent for certain diseases, such as cancer or cardiovascular disease, could be explored.
In conclusion, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is a potent inhibitor of calcium transport that has been widely used in scientific research. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has some limitations, its potential for future research and therapeutic applications make it an important compound in the field of biochemistry.

Synthesis Methods

The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-ethoxy-4-(4-morpholinylcarbothioyl)phenol with benzenesulfonyl chloride in the presence of a base. The product is then purified through recrystallization to obtain a white crystalline solid. The synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been widely used in scientific research due to its potent inhibitory effect on calcium transport. It has been used to study the role of calcium in various biological processes, including muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been used to study the effects of calcium on the cytoskeleton and the regulation of intracellular calcium levels.

properties

Product Name

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate

Molecular Formula

C19H21NO5S2

Molecular Weight

407.5 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate

InChI

InChI=1S/C19H21NO5S2/c1-2-24-18-14-15(19(26)20-10-12-23-13-11-20)8-9-17(18)25-27(21,22)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3

InChI Key

FCHQPSOYILCPQY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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